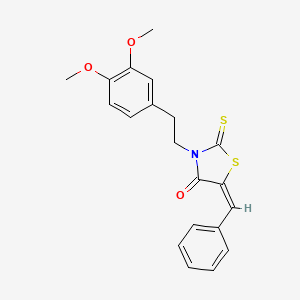

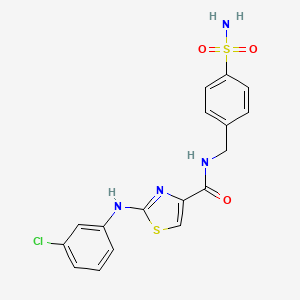

![molecular formula C19H22FN5O2S B2656866 N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide CAS No. 1251691-53-8](/img/structure/B2656866.png)

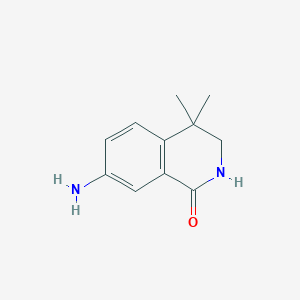

N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazolo derivatives are a class of heterocyclic compounds that have been extensively studied due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazolo derivatives often involves aromatic nucleophilic substitution . For instance, some compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo derivatives is characterized by a five-membered triazole ring fused with another ring, which in this case is a pyrazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide, also known as N-butyl-2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-methylacetamide.

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The triazolo[4,3-a]pyrazine scaffold is known for its antibacterial properties, and modifications with fluorobenzyl groups can enhance its activity against various bacterial strains . Research indicates that such compounds can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics.

Anticancer Research

The unique structure of this compound, particularly the triazolo[4,3-a]pyrazine core, has been investigated for its anticancer properties. Studies suggest that it can inhibit the growth of cancer cells by interfering with specific cellular pathways. The presence of the fluorobenzyl group may enhance its ability to target cancer cells selectively, reducing the impact on healthy cells .

Anti-inflammatory Applications

Research has explored the potential of this compound in treating inflammatory conditions. The triazolo[4,3-a]pyrazine derivatives have been found to exhibit significant anti-inflammatory activity, possibly by inhibiting key enzymes involved in the inflammatory process. This makes it a promising candidate for developing new anti-inflammatory drugs .

Neurological Disorders

The compound’s structure suggests potential applications in treating neurological disorders. The triazolo[4,3-a]pyrazine scaffold has been studied for its effects on the central nervous system, including its potential to act as a neuroprotective agent. This could be beneficial in treating diseases such as Alzheimer’s and Parkinson’s .

Antiviral Agents

Given the ongoing need for effective antiviral treatments, this compound’s structure has been investigated for its antiviral properties. The triazolo[4,3-a]pyrazine core, combined with the fluorobenzyl group, may provide a mechanism to inhibit viral replication, making it a candidate for developing new antiviral drugs .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. The specific structure allows it to bind to and inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. This includes conditions like diabetes, where enzyme inhibitors can help manage blood sugar levels .

Material Science

Beyond biological applications, this compound can be used in material science. Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. This can be valuable in creating advanced materials for various industrial applications .

Catalysis

The compound’s structure also lends itself to applications in catalysis. It can be used as a catalyst in chemical reactions, particularly those involving the formation of carbon-sulfur bonds. This can be useful in synthesizing other complex organic molecules, making it valuable in both academic research and industrial processes .

Zukünftige Richtungen

The future research directions in the field of 1,2,4-triazolo derivatives are likely to focus on the design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . This includes further exploration of their synthetic approaches, structure–activity relationships, and in silico pharmacokinetic and molecular modeling studies .

Eigenschaften

IUPAC Name |

N-butyl-2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2S/c1-3-4-9-23(2)16(26)13-28-19-22-21-17-18(27)24(10-11-25(17)19)12-14-7-5-6-8-15(14)20/h5-8,10-11H,3-4,9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNIBBTZGZAUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

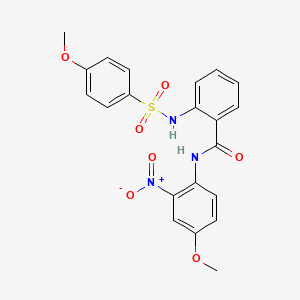

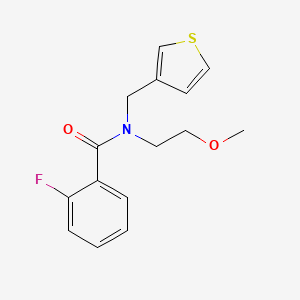

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2656787.png)

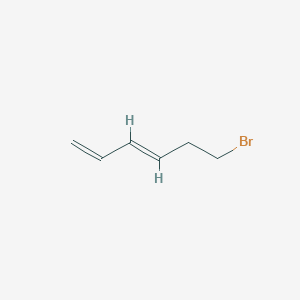

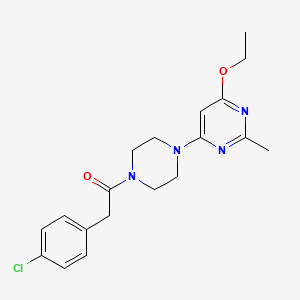

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

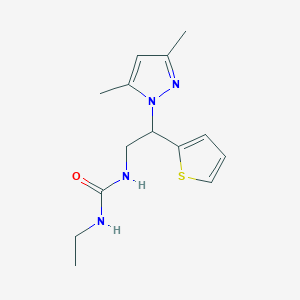

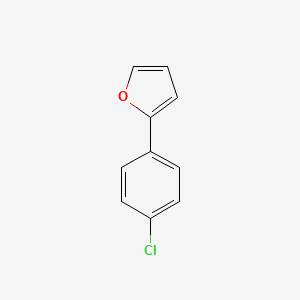

![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)